molecular formula C14H12ClN3O B3855005 4-Aminobenzoic (2-chlorobenzylidene)hydrazide CAS No. 35559-01-4

4-Aminobenzoic (2-chlorobenzylidene)hydrazide

Cat. No.: B3855005
CAS No.: 35559-01-4
M. Wt: 273.72 g/mol
InChI Key: BSSKWODTFLQDIF-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminobenzoic (2-chlorobenzylidene)hydrazide is an organic compound with the molecular formula C14H12ClN3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzoic (2-chlorobenzylidene)hydrazide typically involves the reaction of 4-aminobenzoic acid hydrazide with 2-chlorobenzaldehyde. This reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired hydrazone .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Reactivity with Electrophiles

The hydrazide undergoes cyclization and substitution reactions:

a) Cyclization to Quinazolinones

Reaction :
4-Aminobenzoic (2-chlorobenzylidene)hydrazide + Glacial acetic acid → Quinazolinone derivatives
Conditions :

  • Reflux with sodium acetate catalyst

  • Products exhibit antimicrobial activity (IC₅₀: 2.67–7.49 µM against Candida albicans)

b) Formation of Metal Complexes

Example :
Zn²⁺ + this compound → Zn-Schiff base complex
Properties :

  • Enhanced thermal stability (decomposition >250°C)

  • Potential cholinesterase inhibition (Ki: 13.62–33.00 nM)

a) Reaction with 2-Oxo-N-arylpropanehydrazonoyl Chlorides

Reaction :
this compound + Hydrazonoyl chloride → Triazole derivatives
Conditions :

  • Ultrasonic irradiation in ethanol
    Yield : 70–85%

b) Thiosemicarbazide Formation

Reaction :
this compound + Phenyl isothiocyanate → Thiosemicarbazide
Conditions :

  • Reflux in methanol with NaOH
    Application : Antibacterial activity (MIC: 0.78–6.25 µg/mL)

Biological Activity Correlations

Reaction ProductBiological ActivityReference
Quinazolinone derivativesAntifungal (IC₅₀: 7.49 µM)
Triazole derivativesAntibacterial (MIC: 0.59–0.15 µM)
Zn complexesCholinesterase inhibition (Ki: 13.62 nM)

Scientific Research Applications

Antimicrobial Activity

4-ABAH exhibits notable antimicrobial properties against various pathogens. Research indicates that derivatives of 4-aminobenzoic acid, including hydrazones and hydrazides, show effective antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Exhibits significant susceptibility to 4-ABAH derivatives with Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics like vancomycin .
  • Pseudomonas aeruginosa : The compound's derivatives have shown promising results against multidrug-resistant strains .

The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways.

Anticancer Properties

Studies have highlighted the potential of 4-ABAH as an anticancer agent. Its derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably:

  • Hydrazone Derivatives : Conversion of hydrazide to hydrazone significantly enhances anticancer activity, with some derivatives showing IC50 values indicating potent cytotoxicity against lung cancer cells (A549) and other tumor types .

These findings suggest that structural modifications can lead to improved efficacy in targeting cancer cells.

Neuroprotective Effects

Recent research has demonstrated that 4-ABAH can reduce infarct volume and neurological deficits in models of cerebral ischemia. Administering the compound at specific dosages improved survival rates in mice subjected to induced cerebral ischemia, indicating its potential as a neuroprotective agent .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various hydrazone derivatives derived from 4-aminobenzoic acid, researchers found that certain compounds exhibited MIC values as low as 2 µg/mL against resistant strains of Staphylococcus aureus. This study underscores the potential for developing new antibiotics based on the hydrazone structure derived from 4-ABAH .

Case Study 2: Anticancer Activity

Another investigation focused on the synthesis of novel hydrazones from 4-ABAH and their evaluation against different cancer cell lines. The results indicated that some derivatives significantly reduced cell viability in A549 lung cancer cells by up to 64%, showcasing their potential as anticancer therapeutics .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntibacterialStaphylococcus aureusMIC = 2 µg/mL
Pseudomonas aeruginosaEffective against multidrug-resistant strains
AnticancerA549 lung cancer cellsIC50 = significant cytotoxicity
NeuroprotectiveMouse model of cerebral ischemiaReduced infarct volume

Mechanism of Action

The mechanism of action of 4-Aminobenzoic (2-chlorobenzylidene)hydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminobenzoic (2-chlorobenzylidene)hydrazide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications .

Biological Activity

4-Aminobenzoic (2-chlorobenzylidene)hydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing from a variety of sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical formula for this compound is C14H12ClN3OC_{14}H_{12}ClN_3O. The synthesis typically involves the reaction of 4-aminobenzoic acid with 2-chlorobenzaldehyde in the presence of hydrazine hydrate. The process can be optimized using various methods, including ultrasonic waves, which have been shown to enhance yields compared to conventional techniques .

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard dilution methods.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75
Bacillus subtilis25

The compound exhibited significant antibacterial activity, especially against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, where it outperformed some commonly used antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects on HeLa Cells

A study conducted on HeLa cervical cancer cells demonstrated that treatment with this compound resulted in:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
  • Apoptosis Induction : Flow cytometry analysis indicated increased apoptotic cell populations.
  • Mechanistic Insights : Western blot analysis revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

These findings suggest that the compound could serve as a promising candidate for further development in cancer therapy .

Pharmacological Implications

The pharmacological profile of this compound indicates potential utility in treating infections and cancer. However, further studies are necessary to fully elucidate its mechanisms of action, optimal dosing regimens, and safety profiles.

Properties

IUPAC Name

4-amino-N-[(E)-(2-chlorophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-13-4-2-1-3-11(13)9-17-18-14(19)10-5-7-12(16)8-6-10/h1-9H,16H2,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSKWODTFLQDIF-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35559-01-4
Record name 4-AMINOBENZOIC (2-CHLOROBENZYLIDENE)HYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminobenzoic (2-chlorobenzylidene)hydrazide
Reactant of Route 2
4-Aminobenzoic (2-chlorobenzylidene)hydrazide
Reactant of Route 3
4-Aminobenzoic (2-chlorobenzylidene)hydrazide
Reactant of Route 4
4-Aminobenzoic (2-chlorobenzylidene)hydrazide
Reactant of Route 5
4-Aminobenzoic (2-chlorobenzylidene)hydrazide
Reactant of Route 6
Reactant of Route 6
4-Aminobenzoic (2-chlorobenzylidene)hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.